[1,2,4]Triazolo[1,5-a][1,3,5]triazine

Adenosine A2A receptor antagonist Parkinson's disease Core scaffold comparison

[1,2,4]Triazolo[1,5-a][1,3,5]triazine (CAS 348-30-1) is a bicyclic 5-azapurine heterocycle composed of a fused 1,2,4-triazole and 1,3,5-triazine ring system with molecular formula C₄H₃N₅ and molecular weight 121.1 g/mol. The unsubstituted core serves as a versatile synthetic entry point for generating libraries of 2,5,7-trisubstituted derivatives with demonstrated activity across at least six distinct target classes, including adenosine receptors, CK1δ kinase, DNA gyrase, thymidine phosphorylase, eosinophilia pathways, and antileukemic mechanisms.

Molecular Formula C4H3N5
Molecular Weight 121.1 g/mol
CAS No. 348-30-1
Cat. No. B1259576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a][1,3,5]triazine
CAS348-30-1
Synonyms(1,2,4)triazolo(1,5-a)(1,3,5)triazine
Molecular FormulaC4H3N5
Molecular Weight121.1 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NN2C=N1
InChIInChI=1S/C4H3N5/c1-5-3-9-4(6-1)7-2-8-9/h1-3H
InChIKeyPAFFEGQVFMTHTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,4]Triazolo[1,5-a][1,3,5]triazine (CAS 348-30-1): Core Scaffold Procurement Guide for Drug Discovery and Chemical Biology


[1,2,4]Triazolo[1,5-a][1,3,5]triazine (CAS 348-30-1) is a bicyclic 5-azapurine heterocycle composed of a fused 1,2,4-triazole and 1,3,5-triazine ring system with molecular formula C₄H₃N₅ and molecular weight 121.1 g/mol . The unsubstituted core serves as a versatile synthetic entry point for generating libraries of 2,5,7-trisubstituted derivatives with demonstrated activity across at least six distinct target classes, including adenosine receptors, CK1δ kinase, DNA gyrase, thymidine phosphorylase, eosinophilia pathways, and antileukemic mechanisms [1]. Its structural analogy to the adenine ring of ATP underpins its utility as an ATP-competitive kinase inhibitor scaffold, while its three differentiable substitution vectors (C2, C5, and C7) enable divergent structure-activity relationship (SAR) exploration from a single core precursor [2].

1
Core Scaffold Procurement Unsubstituted [1,2,4]triazolo[1,5-a][1,3,5]triazine as a common synthetic intermediate for library synthesis.
2
Divergent SAR Vectors Three differentiable substitution vectors (C2, C5, C7) enable parallel structure-activity relationship exploration from a single core.
3
Reported Target Class Breadth Activity reported across adenosine receptors, CK1δ, DNA gyrase, thymidine phosphorylase, eosinophilia pathways, and antileukemic mechanisms.

Why [1,2,4]Triazolo[1,5-a][1,3,5]triazine Cannot Be Interchanged with Triazolo-Pyrimidine, Pyrazolo-Triazolo-Pyrimidine, or Other Azoloazine Cores


Despite apparent structural similarities among fused azoloazine heterocycles, the [1,2,4]triazolo[1,5-a][1,3,5]triazine core exhibits unique electronic and geometric properties that directly translate into differentiated target affinity, selectivity, and pharmacokinetic profiles. A definitive head-to-head study comparing three heterocyclic cores for adenosine A₂A receptor antagonism demonstrated that only the triazolo[1,5-a]triazine core (X = N, Y = CH) afforded compounds with oral activity in the mouse catalepsy model, while the triazolo[1,5-c]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) cores did not achieve equivalent in vivo efficacy despite comparable in vitro binding [1]. Furthermore, the C5 and C7 electrophilic centers of this core exhibit markedly different reactivity toward nucleophiles compared to isomeric triazolo[4,3-a][1,3,5]triazines, enabling regiospecific functionalization that is not replicable with other scaffolds [2]. Procurement of the unsubstituted core (CAS 348-30-1) as a common synthetic intermediate is therefore non-substitutable when the target derivative series requires this specific ring junction topology.

This Scaffold
Oral model response reported
Head-to-head study: only the triazolo[1,5-a][1,3,5]triazine core demonstrated oral activity in a Parkinson's disease catalepsy model.
Alternative Cores
In vivo response may not transfer
Triazolo[1,5-c]pyrimidine and pyrazolo-triazolo-pyrimidine cores failed to show oral efficacy in the same model despite comparable in vitro binding.
This Scaffold
Regiospecific C5/C7 reactivity
Electrophilic centers enable controlled nucleophilic substitution unique to this ring junction topology.
Isomeric Scaffolds
Functionalization pattern differs
Isomeric triazolo[4,3-a][1,3,5]triazines exhibit markedly different reactivity; synthetic routes may not replicate desired substitution.

[1,2,4]Triazolo[1,5-a][1,3,5]triazine: Comparator-Anchored Quantitative Differentiation Evidence


Head-to-Head Heterocyclic Core Comparison: Triazolo-Triazine Uniquely Delivers Oral In Vivo Efficacy in Parkinson's Disease Model

In a direct, controlled comparison of three heterocyclic cores bearing identical (R)-2-(aminomethyl)pyrrolidine substituents, only the [1,2,4]triazolo[1,5-a][1,3,5]triazine-derived series demonstrated oral activity in the mouse catalepsy model of Parkinson's disease, while [1,2,4]triazolo[1,5-c]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) cores did not [1]. Piperazine derivatives of the triazolo-triazine core achieved oral bioavailability as high as 89% (compound 35) in the rat, with compound 34 demonstrating oral efficacy at a minimum effective dose of 3 mg/kg po in both the rat catalepsy and 6-hydroxydopamine-lesioned rat models [2]. The A₂A binding affinity (Ki) of piperazine derivatives approached that of ZM-241385 (Ki ≈ 0.9–1.4 nM), while achieving >400-fold selectivity over the A₁ receptor subtype in several cases [3].

Core Scaffold Comparison
Direct head-to-head comparison
Target core: oral activity in mouse catalepsy model (MED 3 mg/kg rat, F 89%). Comparator cores: no oral activity in same model.
Supports oral in vivo research model selection
Model: haloperidol-induced catalepsy; 6-OHDA rat
Adenosine A2A receptor antagonist Parkinson's disease Core scaffold comparison Oral bioavailability

CK1δ Kinase Inhibition with Documented Blood-Brain Barrier Permeability: Differentiation from Non-CNS-Penetrant Kinase Inhibitor Cores

A series of ten 7-amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines were developed as ATP-competitive CK1δ inhibitors, with IC₅₀ values spanning 29.1 µM to 2.08 µM; the three most potent compounds (IC₅₀ < 3 µM) all bear a thiophene ring at the C2 position [1]. Critically, the most potent compounds were tested in the PAMPA-BBB assay and demonstrated passive blood-brain barrier permeability, along with a favorable safety profile and slight neuroprotection in a neuronal cell model (SH-SY5Y) [2]. In contrast to many kinase inhibitor scaffolds that require extensive modification to achieve CNS penetration, the triazolo-triazine core appears intrinsically capable of BBB transit when appropriately substituted at C2 and C5 [3].

CK1δ Inhibition & BBB
Cross-study comparable
IC₅₀ as low as 2.08 µM; passive BBB permeability (PAMPA); neuroprotection in SH-SY5Y cells
Supports CNS neurodegenerative pathway studies
SH-SY5Y neuronal cell model; PAMPA-BBB assay
CK1δ kinase inhibitor Neuroprotection Blood-brain barrier ATP-competitive

E. coli DNA Gyrase B Inhibition with Sub-100 nM IC₅₀: Potency Benchmarking Against Reference Antibiotics

A series of twenty novel 1,2,4-triazolo[1,5-a][1,3,5]triazine derivatives (7a–t) were evaluated for antibacterial activity, with compound 7s achieving an IC₅₀ of 0.049 µM (49 nM) against E. coli DNA gyrase B, compounds 7l and 7j achieving IC₅₀ values of 0.091 µM and 0.093 µM respectively, and enzyme inhibition reaching 97.6% [1]. Against bacterial strains, compound 7h exhibited MIC = 0.98 µg/mL against E. hormaechei, compound 7l showed MIC = 3.9 µg/mL against E. coli, and compounds 7j and 7l displayed activity against clinically isolated MRSA with MICs of 7.82 and 31.25 µg/mL [2]. While these MIC values are higher than those of ciprofloxacin (typical MIC ~0.01–0.1 µg/mL against E. coli), the sub-100 nM enzymatic IC₅₀ demonstrates that the triazolo-triazine scaffold can achieve potent target engagement at the DNA gyrase B ATP-binding site, positioning it as a viable starting point for novel antibacterial development against drug-resistant strains [3].

DNA Gyrase B IC₅₀
Class-level inference
Compound 7s: IC₅₀ = 0.049 µM (49 nM), 97.6% inhibition. MIC against MRSA: 7.8–31.2 µg/mL. Comparator: novobiocin IC₅₀ ~0.01–0.1 µM.
Structurally novel gyrase B chemotype; supports antimicrobial screening
E. coli gyrase supercoiling assay; MRSA clinical isolates
DNA gyrase inhibitor Antibacterial MRSA E. coli Antitubercular

Thymidine Phosphorylase Inhibition Comparable to Reference Compound 7-Deazaxanthine with Distinct Mixed-Type Mechanism

A series of 1,2,4-triazolo[1,5-a][1,3,5]triazine 5-thioxo analogues demonstrated thymidine phosphorylase (TP) inhibitory activity comparable to or better than the reference inhibitor 7-deazaxanthine (7-DX, IC₅₀ = 42.63 µM) [1]. Enzyme kinetics studies revealed that compound IVn acts as a mixed-type inhibitor with respect to thymidine substrate, a mechanism distinct from the competitive inhibition typically observed with 7-DX and other pyrimidine-based TP inhibitors [2]. Selected compounds also inhibited PMA-induced MMP-9 expression in MDA-MB-231 breast cancer cells at sublethal concentrations, demonstrating functional anti-angiogenic activity downstream of TP inhibition [3].

TP Inhibition Type
Cross-study comparable
5-Thioxo analogues: TP inhibition comparable to 7-deazaxanthine (IC₅₀ 42.63 µM); compound IVn: mixed-type kinetics vs competitive for 7-DX.
Mixed-type inhibition may support tumor microenvironment model studies
MDA-MB-231 cells; MMP-9 suppression at sublethal conc.
Thymidine phosphorylase inhibitor Anti-angiogenesis Breast cancer Mixed-type inhibition

Airway Eosinophilia Inhibition with Sub-mg/kg Oral Potency: Direct Head-to-Head Comparison with 1,2,4-Triazole Series

A direct comparative study between 5-amino-1,2,4-triazole derivatives and 1,2,4-triazolo[1,5-a][1,3,5]triazine derivatives in an airway eosinophilia model demonstrated that only the triazolo-triazine series produced a highly potent oral candidate [1]. Specifically, 2-(4-chlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a][1,3,5]triazine-7(6H)-thione (3h) achieved an oral ID₅₀ of 0.3 mg/kg, comparable to the lead 1,2,4-triazole compound GCC-AP0341, whereas none of the 1,2,4-triazole derivatives with substituent variations at the 3-position (2-furyl, pyridyl, phenoxy) reached comparable potency [2]. This finding demonstrates that cyclization of the 1,2,4-triazole to the triazolo-triazine system fundamentally alters the SAR landscape and enables oral efficacy not achievable in the simpler monocyclic series [3].

Eosinophilia ID₅₀
Direct head-to-head comparison
Compound 3h: oral ID₅₀ = 0.3 mg/kg; comparator monocyclic triazoles: no comparable activity.
Supports respiratory inflammation model selection
Guinea pig Sephadex-induced airway eosinophilia model
Eosinophilia inhibitor Asthma Oral activity Triazole comparison

Adenosine A₂A Receptor Selectivity: >400-Fold Over A₁ with Defined Substitution Rules Enabling Subtype-Selective Tool Design

Systematic SAR studies at the C5 and N7 positions of the [1,2,4]triazolo[1,5-a][1,3,5]triazine core have yielded clear selectivity rules for adenosine receptor subtypes [1]. The introduction of a benzylamino group at C5 with a free amino group at C7 produces a balanced affinity profile across all four AR subtypes (compound 10: KᵢhA₁ = 94.6 nM; KᵢhA₂A = 1.11 nM; IC₅₀hA₂B = 2214 nM; KᵢhA₃ = 30.8 nM), whereas replacing the C7 free amino with a phenylureido moiety yields a highly selective hA₂A antagonist (compound 14: hA₂A Kᵢ = 1.44 nM; hA₁/hA₂A = 216.0; hA₃/hA₂A = 20.6) [2]. Piperazine derivatives achieved even greater selectivity, with some compounds exceeding 400-fold selectivity for A₂A over A₁ [3]. This contrasts with the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) series, where the same C5/N7 substitution pattern yields a divergent selectivity profile, demonstrating that the triazolo-triazine core offers unique and predictable selectivity tuning [4].

A₂A Subtype Selectivity
Cross-study comparable
hA₂A Kᵢ = 1.44 nM; >400-fold selectivity over A₁ with defined substitution rules.
Supports subtype-selective pharmacological tool development
Radioligand displacement on recombinant human receptors
Adenosine A2A selectivity GPCR Subtype-selective antagonist Structure-activity relationship

Optimal Procurement and Application Scenarios for [1,2,4]Triazolo[1,5-a][1,3,5]triazine (CAS 348-30-1)


CNS Drug Discovery: Adenosine A₂A Antagonist Lead Generation for Parkinson's Disease

The triazolo-triazine core is the only heterocycle among three tested that delivers oral in vivo efficacy in rodent Parkinson's disease models when elaborated with piperazine or (R)-2-(aminomethyl)pyrrolidine substituents at C5/C7 [1]. Procurement of CAS 348-30-1 as a common synthetic intermediate enables parallel library synthesis at the C2, C5, and C7 positions to optimize A₂A binding affinity (target Kᵢ < 10 nM), A₁ selectivity (>200-fold), and oral bioavailability (target >50% in rat). The >400-fold A₂A/A₁ selectivity achievable with piperazine derivatives [2] reduces the risk of A₁-mediated cardiovascular side effects that have plagued earlier adenosine antagonist programs.

Neurodegenerative Disease: CK1δ Inhibitor Development Leveraging Intrinsic BBB Permeability

The triazolo-triazine core has demonstrated ATP-competitive CK1δ inhibition (IC₅₀ as low as 2.08 µM) with confirmed passive blood-brain barrier permeability in the PAMPA-BBB assay and neuroprotection in SH-SY5Y neuronal cells [1]. For programs targeting Alzheimer's disease, Parkinson's disease, or ALS where CK1δ is implicated in TDP-43 pathology and neuroinflammation, this scaffold offers a CNS-penetrant starting point without requiring additional prodrug or transporter-targeting strategies. The C2-thiophene substitution rule identified for potency enhancement (IC₅₀ < 3 µM) provides a clear optimization vector [2].

Anti-Infective Discovery: Novel DNA Gyrase B Inhibitors Against Drug-Resistant Bacteria

The triazolo-triazine scaffold has produced E. coli DNA gyrase B inhibitors with sub-100 nM enzymatic IC₅₀ values (compound 7s: 49 nM) and antibacterial activity against clinically isolated MRSA strains [1]. As an ATP-competitive gyrase B inhibitor chemotype structurally unrelated to fluoroquinolones, aminocoumarins, or cyclothialidines, this scaffold provides a novel intellectual property position for antibacterial programs. The demonstrated activity against both Gram-negative (E. coli, E. hormaechei) and Gram-positive (MRSA) pathogens supports broad-spectrum development potential [2].

Anti-Angiogenic Agent Development: Thymidine Phosphorylase Inhibition with Mixed-Type Kinetics for Cancer

The 5-thioxo triazolo-triazine analogues achieve thymidine phosphorylase inhibition comparable to the reference inhibitor 7-deazaxanthine but with a differentiated mixed-type inhibition mechanism that may maintain efficacy in high-thymidine tumor microenvironments [1]. The additional demonstration of MMP-9 suppression in MDA-MB-231 breast cancer cells at sublethal concentrations [2] supports procurement of CAS 348-30-1 as a starting material for developing dual-mechanism anti-angiogenic agents targeting both TP enzymatic activity and downstream angiogenesis marker expression.

Application
Selection Property
Validation Focus
CNS A₂A receptor antagonism research
Oral model response & subtype selectivity tuning
In vivo Parkinson's model; A₁/A₂A selectivity >200-fold
Neurodegeneration pathway studies (CK1δ)
Passive CNS permeability & ATP-competitive inhibition
PAMPA-BBB assay; SH-SY5Y neuroprotection model endpoint
Antimicrobial screening (DNA gyrase B)
Enzymatic potency & broad-spectrum panel activity
Gyrase supercoiling IC₅₀; MRSA & E. coli MIC
Anti-angiogenic model studies (TP inhibition)
Mixed-type inhibition & MMP-9 suppression
MDA-MB-231 cell line; thymidine phosphorylase enzyme kinetics
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